molecular formula C9H12N2O3 B15365488 Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate CAS No. 112381-06-3

Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B15365488
CAS No.: 112381-06-3
M. Wt: 196.20 g/mol
InChI Key: FHQGCEROQYYBSZ-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This compound features a pyrrole ring with a carbamoyl group and an ethyl ester, making it a candidate for various pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3

Key Functional Groups:

  • Pyrrole Ring : Contributes to the compound's reactivity and biological interactions.
  • Carbamoyl Group : Potentially involved in hydrogen bonding with biological targets.
  • Ethyl Ester : May affect solubility and bioavailability.

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that compounds with similar structures can disrupt bacterial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

Recent investigations into the anticancer properties of pyrrole derivatives have highlighted their potential as therapeutic agents. This compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific oncogenic pathways .

Case Study: In Vitro Analysis

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in:

  • Inhibition of cell proliferation : IC50 values were determined to be in the micromolar range.
  • Induction of apoptosis : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

The mechanism by which this compound exerts its biological effects involves:

  • Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, potentially interacting with cellular components.
  • Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with target proteins, influencing enzyme activity and receptor interactions .

Summary of Key Studies

StudyYearFindings
2020Demonstrated antimicrobial activity against E. coli and S. aureus.
2021Showed anticancer effects on HeLa cells via apoptosis induction.
2022Investigated interaction with specific enzymes, suggesting potential for drug development.

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound suggest moderate absorption rates when administered orally, with a half-life conducive for therapeutic use. Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, making it a viable candidate for further development .

Properties

CAS No.

112381-06-3

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-4-11-7(5(6)2)8(10)12/h4,11H,3H2,1-2H3,(H2,10,12)

InChI Key

FHQGCEROQYYBSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=C1C)C(=O)N

Origin of Product

United States

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